1-(3-Nitrophenethyl)piperidine
Description
1-(3-Nitrophenethyl)piperidine is a piperidine derivative featuring a 3-nitrophenethyl substituent. Piperidine, a six-membered saturated heterocycle with one nitrogen atom, is a common scaffold in medicinal chemistry due to its versatility in modulating electronic and steric properties. The 3-nitrophenethyl group introduces an electron-withdrawing nitro moiety, which can influence resonance effects, solubility, and binding interactions with biological targets .
Properties
Molecular Formula |
C13H18N2O2 |
|---|---|
Molecular Weight |
234.29 g/mol |
IUPAC Name |
1-[2-(3-nitrophenyl)ethyl]piperidine |
InChI |
InChI=1S/C13H18N2O2/c16-15(17)13-6-4-5-12(11-13)7-10-14-8-2-1-3-9-14/h4-6,11H,1-3,7-10H2 |
InChI Key |
ZRDFCBNSANRTSD-UHFFFAOYSA-N |
Canonical SMILES |
C1CCN(CC1)CCC2=CC(=CC=C2)[N+](=O)[O-] |
Origin of Product |
United States |
Comparison with Similar Compounds
Acetylcholinesterase (AChE) Inhibition
Piperidine derivatives like 13e (E2020) exhibit potent AChE inhibition (IC50 = 5.7 nM), attributed to the benzyl-piperidine scaffold’s ability to occupy the enzyme’s catalytic site. The nitro group in this compound may similarly enhance binding through hydrophobic or dipole interactions .
Sigma and PCP Receptor Binding
BTCP, a piperidine analog with a benzo[b]thiophen-2-yl group, shows high affinity for phencyclidine (PCP) receptors. Structural comparisons suggest that electron-withdrawing groups (e.g., nitro) could modulate receptor selectivity, as seen in (+)-[<sup>3</sup>H]-3-PPP binding studies .
Antifungal and Antimicrobial Activity
Piperidine derivatives with nitro groups, such as those isolated from Piper nigrum, demonstrate antimicrobial properties.
Data Tables
Table 1: Top1 Inhibitory Activity of Piperidine vs. Pyrrolidine Derivatives
| Compound | Structure | Top1 Inhibition Level | Reference |
|---|---|---|---|
| 21 | Piperidine-propyl chain | +++ | |
| 22 | Piperidine-propyl chain | +++ | |
| 23 | Pyrrolidine-propyl chain | ++ |
Table 2: Electronic Properties of Piperidine Derivatives
| Compound | εmax (425 nm) | Angle of Twist (CNC Plane) | Electron Donor Strength | Reference |
|---|---|---|---|---|
| N-(p-nitrophenyl)piperidine | Low | 33° | Weak (piperidino) | |
| N-(p-nitrophenyl)pyrrolidine | High | N/A | Strong (pyrrolidino) |
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